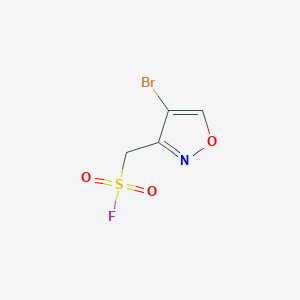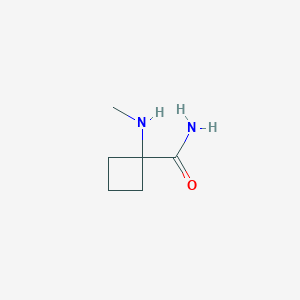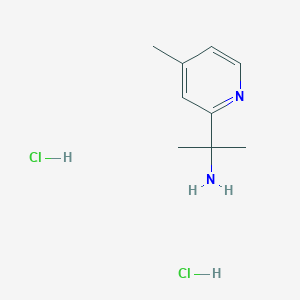
Octyl2-(4-cyanothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl2-(4-cyanothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a cyanothiophene moiety, and an acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(4-cyanothiophen-3-yl)acetate typically involves the esterification of 4-cyanothiophen-3-ylacetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-cyanothiophen-3-ylacetic acid+octanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Octyl2-(4-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the cyano group to form amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Amides or esters formed from nucleophilic substitution at the acetate group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Octyl2-(4-cyanothiophen-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly esterases. Its ester bond is susceptible to hydrolysis, making it a useful substrate for enzyme assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents
Industry
In the industrial sector, this compound is used in the production of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which Octyl2-(4-cyanothiophen-3-yl)acetate exerts its effects depends on its application. In biological systems, the compound may interact with enzymes or receptors through its ester and cyano groups. The thiophene ring can participate in π-π interactions, enhancing binding affinity to target molecules. In materials science, the compound’s ability to form stable films is attributed to its molecular structure, which allows for efficient packing and electronic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, used primarily in flavors and fragrances.
4-cyanothiophen-3-ylacetic acid: The precursor to Octyl2-(4-cyanothiophen-3-yl)acetate, used in organic synthesis.
Octyl cyanoacetate: Another ester with a similar structure, used in organic photovoltaic cells.
Uniqueness
This compound is unique due to the presence of both the cyano group and the thiophene ring. This combination imparts distinct electronic properties, making it suitable for applications in organic electronics and materials science. Additionally, the ester linkage provides a site for further chemical modification, enhancing its versatility in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H21NO2S |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
octyl 2-(4-cyanothiophen-3-yl)acetate |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-4-5-6-7-8-18-15(17)9-13-11-19-12-14(13)10-16/h11-12H,2-9H2,1H3 |
InChI-Schlüssel |
DFRFOPDYMGWBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC1=CSC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


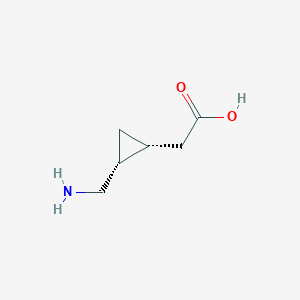

![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
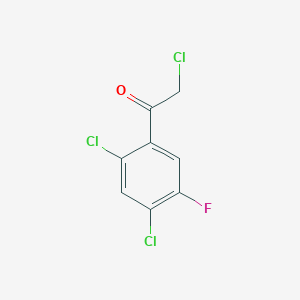
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
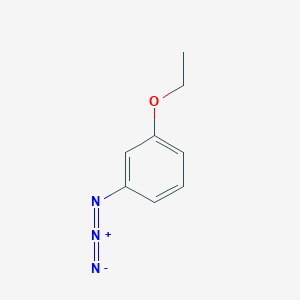
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
